1-Aminocyclopropanecarboxylic acid hydrochloride
Overview
Description
1-Aminocyclopropanecarboxylic acid hydrochloride is a cyclic amino acid derivative containing a three-membered carbocyclic ring. It is a cyclic homolog of glycine and acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is known for its ability to elicit protection against glutamate-induced neurotoxicity in neurons .
Mechanism of Action
Target of Action
The primary target of 1-Aminocyclopropane-1-carboxylic acid hydrochloride is the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine modulatory site . This receptor is a key player in neuronal signaling, playing a crucial role in learning and memory processes in the brain .
Mode of Action
1-Aminocyclopropane-1-carboxylic acid hydrochloride acts as an agonist of the N-methyl-D-aspartate receptor . It binds to the glycine modulatory site of the NMDA receptor, thereby modulating its activity . This compound can also catalyze a cyclopropane ring-opening reaction, converting 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .
Biochemical Pathways
1-Aminocyclopropane-1-carboxylic acid hydrochloride plays a significant role in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine by ACC synthases and is subsequently oxidized to ethylene by ACC oxidases . This compound also has a signaling role independent of ethylene biosynthesis .
Pharmacokinetics
It is known that this compound can be metabolized by bacteria using acc-deaminase, which can favor plant growth and lower stress susceptibility .
Result of Action
1-Aminocyclopropane-1-carboxylic acid hydrochloride elicits protection against glutamate-induced neurotoxicity in neurons . By acting as an agonist of the N-methyl-D-aspartate receptor, it can modulate neuronal signaling and potentially influence learning and memory processes .
Action Environment
The action of 1-Aminocyclopropane-1-carboxylic acid hydrochloride can be influenced by environmental factors. For example, soil microorganisms can metabolize this compound, which can have positive consequences on plant growth and stress tolerance . .
Biochemical Analysis
Biochemical Properties
1-Aminocyclopropanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an agonist of the NMDA receptor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts at the glycine site of the NMDA receptor, eliciting protection against glutamate-induced neurotoxicity in neurons . The interaction with the NMDA receptor is significant as it influences synaptic plasticity and memory functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect neurons from glutamate-induced neurotoxicity, which is crucial for maintaining neuronal health and function . Additionally, it affects the expression of NMDA receptor subunit mRNAs in the cerebral cortex and hippocampus, highlighting its role in gene regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist at the glycine site of the NMDA receptor, which is essential for synaptic transmission and plasticity . This interaction leads to the activation of downstream signaling pathways that protect neurons from excitotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been observed to maintain its neuroprotective effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective effects without significant adverse effects . At higher doses, it may cause toxic or adverse effects, such as hypotension and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from S-adenosyl-L-methionine by ACC synthases and subsequently oxidized to ethylene by ACC oxidases . This compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in ethylene biosynthesis is particularly noteworthy, as ethylene is a critical plant hormone that regulates growth and development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported over short and long distances within the plant, leading to ethylene responses . Additionally, it can be conjugated to derivatives and metabolized by rhizobacteria, further influencing its distribution and localization within the plant .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, such as in the synaptic regions of neurons or specific plant tissues .
Preparation Methods
The synthesis of 1-aminocyclopropanecarboxylic acid hydrochloride can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents using 1,2-electrophiles.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation of alkenes.
Chemical Reactions Analysis
1-Aminocyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different derivatives.
Scientific Research Applications
1-Aminocyclopropanecarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various compounds.
Biology: It acts as an agonist of the NMDA receptor and is used in studies related to neuroprotection.
Medicine: It is studied for its potential therapeutic effects in protecting neurons from glutamate-induced toxicity.
Industry: It is used in the production of certain chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-Aminocyclopropanecarboxylic acid hydrochloride is unique due to its cyclic structure and its ability to act as an NMDA receptor agonist. Similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and is involved in various plant metabolic processes.
Coronamic Acid: This compound is a conformationally rigid analog of natural amino acids and has important functions in plant metabolism.
Norcoronamic Acid: Another analog of natural amino acids with significant physiological activity.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
1-aminocyclopropane-1-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZRHZRMLYNBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474677 | |
Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68781-13-5 | |
Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68781-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminocyclopropanecarboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.